molecular formula C18H14N4O5S B3313516 N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide CAS No. 946376-23-4

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide

Cat. No. B3313516
CAS RN: 946376-23-4
M. Wt: 398.4 g/mol
InChI Key: DMMFYBCQIILZBD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the pyridazine and benzene rings . The presence of the nitro group, amide group, and methylsulfonyl group would add polarity to the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds containing pyridazine rings are known to undergo various chemical reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of the nitro group, amide group, and methylsulfonyl group would likely make the compound polar and could affect its solubility in different solvents .

Future Directions

Given the structural complexity and the presence of several functional groups in this compound, it could be of interest in various fields such as medicinal chemistry and material science. Further studies could explore its potential biological activities and other properties .

properties

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c1-28(26,27)17-10-9-16(20-21-17)13-3-2-4-14(11-13)19-18(23)12-5-7-15(8-6-12)22(24)25/h2-11H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMFYBCQIILZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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